2-(2,4-difluorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
Description
The compound 2-(2,4-difluorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a heterocyclic molecule featuring:
- A 2,4-difluorophenyl group, which enhances lipophilicity and metabolic stability .
- A 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic scaffold known for its role in kinase and bromodomain inhibition .
- An octahydropyrrolo[3,4-c]pyrrole system, a rigid bicyclic amine that may improve target binding affinity .
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O/c1-12-23-24-18-4-5-19(25-28(12)18)26-8-14-10-27(11-15(14)9-26)20(29)6-13-2-3-16(21)7-17(13)22/h2-5,7,14-15H,6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHJAWSYMJTNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(2,4-difluorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological profile, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.43 g/mol. The structure includes a difluorophenyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring in our compound suggests potential antimicrobial activity.
Anticancer Properties
Triazole derivatives are also recognized for their anticancer effects. A study highlighted that mercapto-substituted 1,2,4-triazoles demonstrated chemotherapeutic effects on cancer cells . The compound may exhibit similar properties due to its structural components.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This property could be relevant for the compound's therapeutic applications.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring may interact with enzymes critical for bacterial survival or cancer cell proliferation.
- Molecular Interactions : The difluorophenyl group can enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Study 1: Antimicrobial Efficacy
In a comparative study on various triazole derivatives, compounds similar to the subject compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against several pathogens . This suggests a promising antimicrobial profile which warrants further investigation.
Study 2: Anticancer Activity
A recent investigation into triazole-based compounds revealed significant cytotoxic effects against colon carcinoma cell lines. Compounds showed IC50 values as low as 6.2 μM against HCT-116 cells . This indicates that our compound could potentially act as an effective anticancer agent.
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related molecules:
Pharmacological and Functional Insights
- AZD5153 : This bivalent bromodomain inhibitor demonstrates enhanced potency due to dual binding interactions with BRD4, achieving tumor growth inhibition in vivo . Its structural resemblance to the target compound highlights the importance of the triazolo[4,3-b]pyridazine core in bromodomain targeting.
- M452-1244 : While lacking explicit activity data, its fluorophenylpiperazine substituent is commonly associated with CNS targets (e.g., serotonin/dopamine receptors), suggesting divergent therapeutic applications compared to the target compound .
- Thiazolo-pyrrolopyrroles : These compounds, such as the one in , emphasize the role of sulfur-containing heterocycles in stabilizing protein-ligand interactions, though their biological targets remain uncharacterized .
3D Structural Similarity and Binding Implications
- Shape Similarity (ST) : The triazolo[4,3-b]pyridazine core in the target compound and AZD5153 achieves high ST scores (>0.8) due to planar aromaticity, favoring overlap with bromodomain binding pockets .
- Feature Similarity (CT) : Fluorine atoms and methyl groups in the target compound may enhance CT scores (>0.5) by mimicking natural substrate interactions, as seen in AZD5153’s methoxy group .
Research Findings and Challenges
Key Observations
- Metabolic Stability : The 2,4-difluorophenyl group in the target compound may reduce oxidative metabolism compared to methoxy or sulfonyl substituents in analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
